苯基亚氨基二酸二乙酯

描述

Synthesis Analysis

The synthesis of N-benzyl phosphoramidic acid (4-methylphenyl) ester derivatives involves characterizations such as 1H, 13C, 31P NMR, and IR spectroscopy. The study on [(C6H5)(CH3)CH-NH]P(O)(p-OC6H4CH3)2 highlighted its existence in polymeric zigzag chains in the crystalline lattice, facilitated by hydrogen bonding from alternating independent molecules (Gholivand, Shariatinia, & Pourayoubi, 2005).

Molecular Structure Analysis

The compound’s structure, particularly the diastereotopic nature of p-cresol groups, was confirmed through X-ray crystallography and supported by ab initio calculations. This detailed structural analysis underlines the compound's complex molecular geometry and interactions (Gholivand, Shariatinia, & Pourayoubi, 2005).

Chemical Reactions and Properties

The reactivity of diethyl phosphorocyanidate (DEPC) with carboxylic acids, leading to the transient formation of acyl cyanides and, in the presence of alcohols or amines, the production of carboxylic esters or amides, showcases the compound's potential in organic synthesis, especially for amides and peptides (Shioiri, Yokoyama, Kasai, & Yamada, 1976).

Physical Properties Analysis

The solubility of Phosphoramidic acid, N-(phenylmethyl)-, diphenyl ester (PANDE) in various solvents and its temperature-dependent behavior provide insight into its physical properties and potential applications in solution processing and optimization for various industrial and research purposes (Wang et al., 2015).

Chemical Properties Analysis

The efficient and selective coupling agents for equimolar esterification of carboxylic acids and alcohols using phosphoric acid diethyl esters underline the chemical versatility and utility of phosphoramidic acid derivatives in synthesizing a wide range of ester compounds in organic chemistry (Won et al., 2007).

科学研究应用

O-烷基异羟肟酸的新型偶联试剂

一种新型试剂,即苯基-苯并咪唑-1-基酯磷酸二乙酯,被设计和合成,展示了其在制备 O-烷基异羟肟酸中的用途。该试剂促进了 N-保护氨基酸的 O-烷基异羟肟酸的合成,几乎没有外消旋,表明其在肽合成和修饰中的潜力 (Kokare 等人,2007).

表征和结构分析

合成了 N-苄基氨基二酸(4-甲基苯基)酯衍生物并对其进行了表征,通过 NMR 和 IR 光谱分析提供了对其分子结构的见解。其中一种化合物的晶体结构揭示了晶格中由氢键促进的聚合锯齿形链。这种详细的结构分析有助于理解这些化合物的性质和潜在应用 (Gholivand 等人,2005).

溶解度和热稳定性分析

考察了氨基二酸,N-(苯甲基)-,二苯酯的溶解度和热稳定性,为其在各种溶剂中的使用提供了有价值的数据。了解在不同温度下在不同溶剂中的溶解度对于其在化学合成和材料科学中的应用至关重要 (Wang 等人,2015).

EPR 性质和自由基研究

研究了含磷肼的电子顺磁共振 (EPR) 性质,氨基二酸的衍生物。这项研究阐明了这些化合物的自由基性质和稳定性,有助于其在自由基化学中的潜在应用,并可能在材料科学中用于磁性应用 (Lucarini 等人,2000).

量子化学研究

对二苯胺系列化合物进行量子化学分析,包括与氨基二酸衍生物相关的化合物,提供了对其电子结构和反应性的见解。此类研究对于设计具有所需化学性质的新化合物以用于各种应用(包括催化和材料科学)至关重要 (Pankratov 等人,1984).

属性

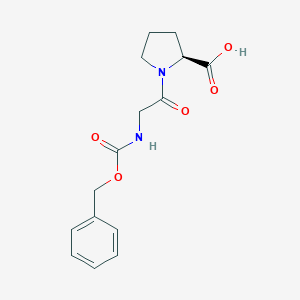

IUPAC Name |

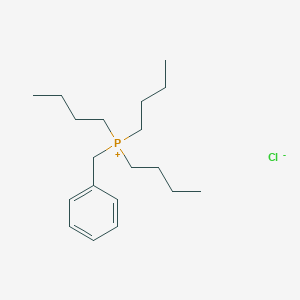

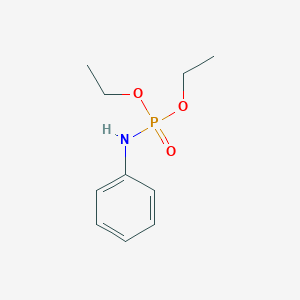

N-diethoxyphosphorylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)11-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESBKELMKMNZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

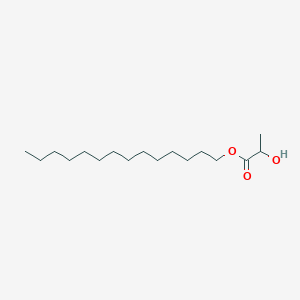

Canonical SMILES |

CCOP(=O)(NC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162734 | |

| Record name | Phosphoramidic acid, phenyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphoramidic acid, phenyl-, diethyl ester | |

CAS RN |

1445-38-1 | |

| Record name | Phosphoramidic acid, N-phenyl-, diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoramidic acid, phenyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl phosphoroanilidate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoramidic acid, phenyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoramidic acid, phenyl-, diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。